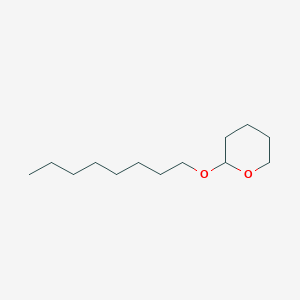
1,3-Dibromo-2-iodobenzene
概要
説明
1,3-Dibromo-2-iodobenzene: is an organic compound with the molecular formula C6H3Br2I It is a halogenated derivative of benzene, featuring two bromine atoms and one iodine atom attached to the benzene ring
作用機序
Target of Action
It is known that halogenated aromatic compounds like 1,3-dibromo-2-iodobenzene are often used as building blocks in organic synthesis . They can participate in various chemical reactions to form complex molecules, potentially interacting with a wide range of biological targets.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reactions it undergoes during organic synthesis . The compound can interact with its targets through the formation of new bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It’s worth noting that halogenated aromatic compounds can be involved in a variety of biochemical pathways due to their versatility in organic synthesis .
Pharmacokinetics
The compound is also predicted to be able to permeate the blood-brain barrier .
Result of Action
It is known that halogenated aromatic compounds can have diverse effects depending on the specific reactions they undergo and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at 2-8°C and protected from light . Furthermore, the compound’s reactivity may be influenced by the presence of other chemicals in the environment .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the use of 1,3-dibromobenzene as a starting material. The synthetic route typically includes the following steps:
Lithiation: 1,3-Dibromobenzene is treated with and in tetrahydrofuran at -75°C to form a lithiated intermediate.
Iodination: The lithiated intermediate is then reacted with iodine in tetrahydrofuran to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: 1,3-Dibromo-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiosulfate can be used to replace halogen atoms.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学的研究の応用
1,3-Dibromo-2-iodobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is employed in the development of pharmaceutical intermediates and active compounds.
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes.
類似化合物との比較
1,3-Dibromobenzene: Similar structure but lacks the iodine atom.
1,3-Diiodobenzene: Contains two iodine atoms instead of bromine.
1,2-Dibromo-3-iodobenzene: Another isomer with different positions of halogen atoms.
Uniqueness: 1,3-Dibromo-2-iodobenzene is unique due to the combination of bromine and iodine atoms, which provides distinct reactivity patterns compared to other halogenated benzenes. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
特性
IUPAC Name |
1,3-dibromo-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRMZVTJQAPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402899 | |
| Record name | 1,3-dibromo-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19821-80-8 | |
| Record name | 1,3-dibromo-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIBROMO-2-IODO-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the short Br-I contacts observed in 1,3-dibromo-2-iodobenzene and related compounds?
A1: Research on similar molecules, such as 2,4-dibromo-1-iodobenzene and this compound, reveals that the close proximity of the bromine and iodine atoms leads to short intramolecular contacts, falling within the range of 3.465(4) to 3.530(4) Å []. These distances are shorter than the sum of the van der Waals radii, suggesting an attractive interaction between these halogens. This attraction helps to alleviate steric strain caused by the bulky halogen substituents and is believed to contribute to the enhanced reactivity of these 1,2-dihalobenzene molecules [].
Q2: How is this compound utilized in the synthesis of macrocyclic acetylenes?
A2: this compound serves as a key starting material in the multi-step synthesis of a diindeno-fused 4H-cyclopenta[dej]phenanthrene derivative, a potential building block for macrocyclic acetylenes []. The synthesis involves a series of Sonogashira reactions, metal-halogen exchanges, and a Schmittel cascade cyclization. The two bromine substituents on the diindeno-fused 4H-cyclopenta[dej]phenanthrene derivative can then be further functionalized via Sonogashira reactions to construct the desired macrocyclic acetylene structures [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















